

# The Discovery and Synthesis of MDMEO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Mdmeo     |           |
| Cat. No.:            | B12740322 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive historical and scientific overview of 3,4-Methylenedioxy-N-methoxyamphetamine (MDMEO). First synthesized by Dr. Alexander Shulgin, MDMEO is a lesser-known phenethylamine and the N-methoxy analog of 3,4-Methylenedioxyamphetamine (MDA). Despite its structural similarity to psychoactive compounds like MDA and MDMA, MDMEO has been reported to exhibit little to no psychoactive effects at the dosages tested. This guide details the historical context of its discovery, the complete synthesis protocol as described by Shulgin, and all available quantitative data. Furthermore, it explores its potential pharmacological interactions through a hypothetical signaling pathway model based on its chemical structure and reported inactivity.

## **Historical Context**

MDMEO was first synthesized and documented by the American medicinal chemist Dr. Alexander Shulgin in his seminal work, "PiHKAL: A Chemical Love Story," published in 1991.[1] [2] The synthesis of MDMEO is detailed in entry #111 of the book.[1][2][3] Shulgin's exploration of MDMEO was part of his systematic investigation into the structure-activity relationships of phenethylamines. The primary motivation for its synthesis was to investigate the pharmacological effects of an N-methoxy substitution on the MDA backbone, particularly as an isostere of N-ethyl-MDA (MDE).[1] Shulgin postulated that this modification might influence the compound's activity, potentially as a primer for other psychoactive drugs.[1] However, his self-



experiments with dosages up to 180 mg produced no discernible psychoactive effects, nor did it augment the effects of LSD.[1]

# Synthesis of 3,4-Methylenedioxy-N-methoxyamphetamine (MDMEO)

The synthesis of **MDMEO**, as described by Alexander Shulgin, is a reductive amination of 3,4-methylenedioxyphenylacetone with methoxyamine.[1]

## **Experimental Protocol**

The following protocol is adapted directly from PiHKAL, Entry #111.[1]

#### Starting Materials:

- Methoxyamine hydrochloride
- 3,4-Methylenedioxyphenylacetone
- Sodium cyanoborohydride
- Methanol (MeOH)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Methylene chloride (CH<sub>2</sub>Cl<sub>2</sub>)
- Isopropyl alcohol (IPA)
- Anhydrous ether (Et<sub>2</sub>O)

#### Procedure:

• A solution of 20.9 g of methoxyamine hydrochloride in 75 mL of methanol was prepared.



- To this acidic solution, 4.45 g of 3,4-methylenedioxyphenylacetone was added, followed by 1.10 g of sodium cyanoborohydride. An immediate formation of a solid and evolution of gas (presumed to be hydrogen cyanide) was observed.
- An additional 1.0 g of sodium cyanoborohydride was added, and the reaction mixture was stirred at room temperature for 6 days.
- The reaction mixture was then added to 500 mL of water and acidified with 10 mL of HCl.
- The aqueous solution was extracted with 3x100 mL of methylene chloride to remove nonbasic impurities.
- The aqueous phase was made basic with 25% NaOH and extracted with 4x100 mL of methylene chloride.
- The solvent from the combined basic extracts was evaporated to yield 1.8 g of a pale yellow oil.
- This oil was distilled at 90-95 °C at 0.5 mm/Hg to give 1.6 g of a clear, viscous, white oil (the free base of MDMEO).
- The free base was dissolved in 8 mL of isopropyl alcohol and neutralized with concentrated HCl.
- Anhydrous ether was added to the point of turbidity, and upon initiation of crystallization, a
  total of 200 mL of ether was added with stirring.
- After standing for several hours, the fine white crystalline product, 3,4-methylenedioxy-N-methoxyamphetamine hydrochloride, was collected by filtration, washed with ether, and airdried.

## **Synthesis Workflow Diagram**





Click to download full resolution via product page

Figure 1: Synthesis workflow for MDMEO hydrochloride.

# **Quantitative Data**

The available quantitative data for **MDMEO** is limited to what is provided in PiHKAL.[1] To date, no further analytical studies providing detailed spectroscopic data have been published in the scientific literature.

| Parameter              | Value                                       | Source |
|------------------------|---------------------------------------------|--------|
| Yield                  | 1.7 g                                       | [1]    |
| Dosage (Human)         | > 180 mg (no effects observed)              | [1]    |
| Melting Point (HCI)    | 143-146 °C                                  | [1]    |
| Proton NMR (¹H NMR)    | N-methoxyl group: sharp singlet at 4.06 ppm | [1]    |
| Mass Spectrometry (MS) | Not available                               | -      |
| Infrared (IR) Spec.    | Not available                               | -      |

# Pharmacological Profile and Signaling Pathways

There is a significant lack of pharmacological data for **MDMEO** in the scientific literature. No receptor binding assays or in-vivo studies have been published to elucidate its mechanism of action or interaction with neuronal signaling pathways. The only available information comes from Shulgin's qualitative assessment of "no effects" at a dose of 180 mg.[1]



## Structural Relationship to MDA and MDMA

**MDMEO** is the N-methoxy analog of MDA. This structural modification, the replacement of a hydrogen atom on the amine group with a methoxy group, appears to significantly diminish or abolish the psychoactive effects characteristic of MDA and its N-methylated counterpart, MDMA.



Click to download full resolution via product page

**Figure 2:** Structural relationship of **MDMEO** to MDA and MDMA.

## **Hypothetical Signaling Pathway Interaction**

Based on the known pharmacology of MDA and MDMA, which primarily act as releasing agents and reuptake inhibitors of serotonin, dopamine, and norepinephrine, it can be hypothesized that the N-methoxy group of **MDMEO** sterically hinders or electronically modifies the molecule in such a way that it cannot effectively bind to and interact with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). This lack of interaction would prevent the monoamine release that is responsible for the psychoactive effects of MDA and MDMA.

The diagram below illustrates a hypothetical model where **MDMEO** fails to effectively engage with the primary targets of its structural analogs.





Click to download full resolution via product page

**Figure 3:** Hypothetical signaling pathway interaction of **MDMEO**.

## Conclusion

**MDMEO** remains an obscure and understudied compound within the phenethylamine family. Its discovery and synthesis by Alexander Shulgin were a logical extension of his structure-activity relationship studies. However, the available data, primarily from Shulgin's own work, indicates a lack of the psychoactive properties that characterize its close analogs, MDA and MDMA. The detailed synthesis protocol is available, but a comprehensive analytical and pharmacological characterization is absent from the scientific literature. Further research, including in-vitro receptor binding assays and in-vivo studies, would be necessary to definitively elucidate the pharmacological profile of **MDMEO** and understand the precise molecular consequences of N-methoxy substitution in this class of compounds. This guide serves as a comprehensive summary of the current knowledge and highlights the significant gaps that future research could address.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References





**BENCH** 

- 1. Erowid Online Books: "PIHKAL" #111 MDMEO [erowid.org]
- 2. Erowid Online Books: "PIHKAL" The Chemical Story [erowid.org]
- 3. A Structural Tour of PiHKAL [erowid.org]
- To cite this document: BenchChem. [The Discovery and Synthesis of MDMEO: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12740322#historical-context-of-mdmeo-discovery-and-synthesis]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com